1-Iodo-4-(perfluorooctyl)butane

Catalog No.
S3340547
CAS No.
38565-62-7
M.F
C12H8F17I
M. Wt
602.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-4-(perfluorooctyl)butane

CAS Number

38565-62-7

Product Name

1-Iodo-4-(perfluorooctyl)butane

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-12-iodododecane

Molecular Formula

C12H8F17I

Molecular Weight

602.07 g/mol

InChI

InChI=1S/C12H8F17I/c13-5(14,3-1-2-4-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h1-4H2

InChI Key

COCSOQXWZIWLBV-UHFFFAOYSA-N

SMILES

C(CCI)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CCI)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Material Science Research

1-Iodo-4-(perfluorooctyl)butane (1-IO-PFH) is a perfluorinated alkyl iodide (PFAI) that has been investigated for its potential applications in self-assembled monolayers (SAMs) []. SAMs are ordered assemblies of molecules on a surface that can modify the surface properties. 1-IO-PFH, due to its specific structure with a long perfluorinated chain and a terminal iodine group, can interact with various surfaces and can be used to create well-defined and stable SAMs []. These SAMs can be used to tailor surface properties for applications such as biosensors, corrosion protection, and microfluidics [].

Medical Research

1-IO-PFH has been explored in positron emission tomography (PET) imaging as a potential radiotracer []. Radiotracers are molecules labeled with radioactive isotopes that can be used to track specific biological processes in the body through PET imaging. 1-IO-PFH, when labeled with the radioactive isotope 18F, has shown promise for imaging beta-amyloid plaques, which are associated with Alzheimer's disease []. However, further research is needed to assess its clinical effectiveness and safety.

1-Iodo-4-(perfluorooctyl)butane, with the chemical formula C12H8F17IC_{12}H_8F_{17}I and CAS Number 38565-62-7, is a unique organoiodine compound characterized by the presence of a perfluorooctyl group. This compound features a butane backbone substituted with an iodine atom and a perfluorinated octyl chain, which imparts distinctive chemical properties due to the fluorinated moiety. It is typically presented as a solid at room temperature, with a melting point range of 53 to 54 °C, although specific boiling point data is not readily available .

Due to its structural similarity to PFOS, PFOS-I is likely to share some of its hazardous properties. PFOS has been linked to adverse human health effects, including:

  • Increased blood cholesterol levels
  • Changes in liver enzymes
  • Decreased immune response in children []
Typical of organoiodine compounds. These include:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.
  • Cross-Coupling Reactions: It may undergo reactions like Suzuki or Stille coupling, where it reacts with organometallic reagents to form biaryl compounds.
  • Reduction Reactions: Under certain conditions, the iodine can be reduced to form corresponding hydrocarbons or alcohols.

The specific reaction conditions and mechanisms depend on the reagents used and the desired product.

Synthesis of 1-Iodo-4-(perfluorooctyl)butane can be achieved through several methods:

  • Direct Halogenation: This method involves the direct introduction of iodine into the butane structure under controlled conditions.
  • Nucleophilic Substitution: Starting from a suitable precursor (such as perfluorooctyl alcohol), nucleophilic substitution can introduce the iodine atom at the desired position.
  • Fluorination Reactions: Utilizing fluorinating agents can help in forming the perfluorinated chain before introducing the iodine substituent.

Specific reaction conditions, including solvents, temperatures, and catalysts, will influence yield and purity .

1-Iodo-4-(perfluorooctyl)butane has potential applications in various fields:

  • Chemical Research: It serves as a reagent in organic synthesis and materials science.
  • Fluorinated Polymers: It may be used in developing advanced materials with specific properties such as hydrophobicity and chemical resistance.
  • Biological Studies: Its unique structure makes it useful for studying membrane interactions or as a tracer in biological systems due to its distinctive physical properties .

Interaction studies involving 1-Iodo-4-(perfluorooctyl)butane primarily focus on its behavior in biological systems and its interactions with other chemical species. Due to its fluorinated nature, it may exhibit unique interactions with lipid membranes or proteins, influencing permeability or binding affinities. Further research is required to elucidate these interactions fully.

Several compounds share structural similarities with 1-Iodo-4-(perfluorooctyl)butane, particularly those containing perfluorinated chains or iodine substituents. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-(Perfluorooctyl)propyliodide200112-75-00.96
1-Iodo-1H,1H,2H,2H-perfluorodecane2043-53-00.96
1,1,1,2,2,3,3,4,4-Tridecafluoro-8-iodooctane2043-57-40.96
1,1,1,2,2,3,3,4,4-Henicosafluoro-12-iodododecane2043-54-10.96
1-IodohexadecafluoroalkaneNot specifiedSimilar structure

These compounds highlight the unique aspects of 1-Iodo-4-(perfluorooctyl)butane while also demonstrating common functionalities within this class of chemicals .

XLogP3

8.6

Wikipedia

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-12-iodododecane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-19

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